molecular formula C18H22N4O B2548643 1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea CAS No. 2034542-92-0

1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea

Cat. No.: B2548643
CAS No.: 2034542-92-0
M. Wt: 310.401
InChI Key: BGJMVSONECCHGJ-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is a compound that belongs to the class of bipyridine derivatives Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea typically involves the coupling of bipyridine derivatives with cyclohexylurea. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These reactions often require the presence of a catalyst, such as palladium or nickel, and specific reaction conditions, including temperature and solvent choice, to achieve high yields.

Industrial Production Methods

Industrial production of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, allowing for the consistent and high-quality output of the compound.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines.

Scientific Research Applications

1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloproteins and enzymes. This coordination can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is unique due to its combination of a bipyridine moiety and a cyclohexylurea group. This structural feature allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h4-5,8-11,13,16H,1-3,6-7,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMVSONECCHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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